molecular formula C22H37N3O2 B6042230 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol

2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol

Cat. No. B6042230
M. Wt: 375.5 g/mol
InChI Key: KOZKVQWLRLATRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPE is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual mechanism of action may contribute to the compound's anxiolytic and antidepressant effects, as well as its potential for use in the treatment of opioid addiction.
Biochemical and Physiological Effects:
2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. Additionally, 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to decrease stress-induced corticosterone release and increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol for lab experiments is its well-characterized synthesis method and known chemical properties. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol is its relatively low potency compared to other compounds with similar mechanisms of action.

Future Directions

There are several potential future directions for research on 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol, including:
1. Further exploration of its anxiolytic and antidepressant effects in animal models and human clinical trials.
2. Investigation of its potential for use in the treatment of opioid addiction, both alone and in combination with other medications.
3. Development of more potent derivatives of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol with improved therapeutic properties.
4. Exploration of its potential for use in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease.
5. Investigation of its potential for use as a tool compound in neuroscience research, particularly in the study of opioid receptor function.

Synthesis Methods

The synthesis of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 3-methoxybenzyl chloride with 1-propylpiperidine, followed by the addition of piperazine and ethanol. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in a variety of areas, including neurology, psychiatry, and addiction medicine. In particular, 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of opioid addiction.

properties

IUPAC Name

2-[1-[(3-methoxyphenyl)methyl]-4-(1-propylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O2/c1-3-10-23-11-7-20(8-12-23)25-14-13-24(21(18-25)9-15-26)17-19-5-4-6-22(16-19)27-2/h4-6,16,20-21,26H,3,7-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZKVQWLRLATRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.